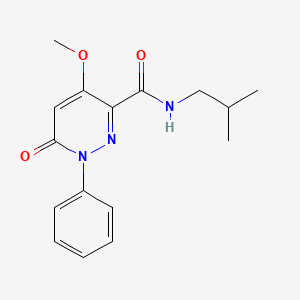
4-methoxy-N-(2-methylpropyl)-6-oxo-1-phenylpyridazine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-methoxy-N-(2-methylpropyl)-6-oxo-1-phenylpyridazine-3-carboxamide is a synthetic organic compound that belongs to the pyridazine family Pyridazines are heterocyclic aromatic organic compounds characterized by a six-membered ring containing two nitrogen atoms at positions 1 and 2
Preparation Methods
The synthesis of 4-methoxy-N-(2-methylpropyl)-6-oxo-1-phenylpyridazine-3-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the pyridazine ring: This can be achieved through the reaction of hydrazine with a suitable dicarbonyl compound.
Introduction of the phenyl group: This step involves the substitution of a hydrogen atom on the pyridazine ring with a phenyl group, often using a palladium-catalyzed cross-coupling reaction.
Carboxamide formation: The final step involves the formation of the carboxamide group, which can be achieved through the reaction of an amine with a carboxylic acid derivative.
Industrial production methods may involve optimization of these steps to increase yield and reduce costs, often using continuous flow reactors and advanced catalytic systems.
Chemical Reactions Analysis
4-methoxy-N-(2-methylpropyl)-6-oxo-1-phenylpyridazine-3-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur, especially at the methoxy group, where nucleophiles like halides or thiols can replace the methoxy group.
Hydrolysis: The carboxamide group can undergo hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Scientific Research Applications
4-methoxy-N-(2-methylpropyl)-6-oxo-1-phenylpyridazine-3-carboxamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as an antidepressant due to its structural similarity to known antidepressant molecules.
Biological Research: The compound is used in studies involving enzyme inhibition and receptor binding assays to understand its interaction with biological targets.
Industrial Applications: It is explored for its use in the synthesis of other complex organic molecules and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of 4-methoxy-N-(2-methylpropyl)-6-oxo-1-phenylpyridazine-3-carboxamide involves its interaction with specific molecular targets in the body. It is believed to act on neurotransmitter systems, particularly by inhibiting the reuptake of serotonin, dopamine, and norepinephrine, thereby increasing their levels in the synaptic cleft and enhancing neurotransmission . This action is similar to that of other antidepressant drugs.
Comparison with Similar Compounds
4-methoxy-N-(2-methylpropyl)-6-oxo-1-phenylpyridazine-3-carboxamide can be compared with other pyridazine derivatives and similar heterocyclic compounds:
Properties
IUPAC Name |
4-methoxy-N-(2-methylpropyl)-6-oxo-1-phenylpyridazine-3-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O3/c1-11(2)10-17-16(21)15-13(22-3)9-14(20)19(18-15)12-7-5-4-6-8-12/h4-9,11H,10H2,1-3H3,(H,17,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JAINQLYXCRTMJV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNC(=O)C1=NN(C(=O)C=C1OC)C2=CC=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.34 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














